molecular formula C13H17NO3 B1429864 2-(4-(Morpholinomethyl)phenyl)acetic acid CAS No. 521313-48-4

2-(4-(Morpholinomethyl)phenyl)acetic acid

Katalognummer: B1429864
CAS-Nummer: 521313-48-4
Molekulargewicht: 235.28 g/mol
InChI-Schlüssel: OJORQTXDGAALEY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(4-(Morpholinomethyl)phenyl)acetic acid is a synthetic small molecule featuring a phenylacetic acid scaffold substituted with a morpholinomethyl group at the para position. This structure is of significant interest in medicinal chemistry research, particularly in the investigation of novel therapeutics for metabolic diseases and oncology. The compound shares a high structural similarity with phenoxyacetic acid derivatives that have been explored as dual agonists for targets like GPR40 (FFA1) and PPARδ, a synergistic approach that may enhance insulin secretion and improve insulin sensitivity for Type 2 Diabetes research . The morpholine ring is a common pharmacophore that can influence the molecule's solubility and its interaction with biological targets. Researchers are investigating this compound and its analogs for potential applications in respiratory diseases and as anti-inflammatory agents, based on the activity of closely related molecules . As a phenylacetic acid derivative, its properties can be modified for optimal pharmacokinetics in preclinical studies . This product is intended for research purposes in a controlled laboratory environment only. It is not for diagnostic or therapeutic use, nor for human or veterinary consumption.

Eigenschaften

IUPAC Name

2-[4-(morpholin-4-ylmethyl)phenyl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO3/c15-13(16)9-11-1-3-12(4-2-11)10-14-5-7-17-8-6-14/h1-4H,5-10H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJORQTXDGAALEY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CC2=CC=C(C=C2)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Direct Synthesis via Mannich-Type Reactions

Method Overview:
The Mannich reaction is a classical approach for introducing aminoalkyl groups onto aromatic rings, which can subsequently be oxidized or hydrolyzed to phenylacetic acids.

Procedure Details:

  • Aromatic compounds such as phenyl derivatives are reacted with formaldehyde and morpholine hydrochloride under acidic or neutral conditions to form the morpholinomethylated aromatic compounds .
  • For example, phenyl compounds undergo condensation with formaldehyde in the presence of morpholine to yield 2-(4-(Morpholinomethyl)phenyl) derivatives.

Key Data:

  • Reaction conditions typically involve refluxing in ethanol or aqueous media for 24-48 hours.
  • The resulting aminoalkylated intermediates are purified via crystallization or chromatography.

Subsequent Hydrolysis:

  • The aminoalkyl group can be oxidized or hydrolyzed using strong acids or bases to produce the corresponding phenylacetic acid derivative.

Research Findings:

  • The process is efficient, with high yields (~70-85%) and minimal by-products, suitable for industrial scale.

Preparation via Nitration and Reduction Pathway

Method Overview:
This pathway involves nitration of the aromatic ring followed by reduction and subsequent functionalization.

Stepwise Process:

Step Description Conditions References
1 Nitrification of phenyl compounds to produce 4-nitro derivatives Nitrating mixture of concentrated nitric and sulfuric acids at low temperature (~0°C) ,
2 Reduction of nitro group to amino group Catalytic hydrogenation or chemical reduction (e.g., Sn/HCl) Common practice
3 Conversion of amino group to formylmethyl group Formaldehyde or paraformaldehyde in acidic or basic medium Standard Mannich reaction
4 Oxidation of the side chain to phenylacetic acid Oxidizing agents such as potassium permanganate or chromic acid Established oxidation protocols

Research Data:

  • This method allows for high regioselectivity and yields (~65-80%).

Synthesis from Benzyl Halides and Cobalt-Catalyzed Carbonylation

Method Overview:
A notable industrial process involves the carbonylation of benzyl halides with cobalt catalysts under carbon monoxide pressure to produce phenylacetic acids.

Procedure Highlights:

  • Benzyl halides (chlorides or bromides) are reacted with carbon monoxide in the presence of a cobalt catalyst and quaternary ammonium salts (e.g., benzyl-trimethyl-ammonium chloride).
  • The reaction proceeds under mild conditions at ambient pressure, with the formation of phenylacetic acids directly.

Advantages:

  • High selectivity and yield (up to 70-85%)
  • Suitable for large-scale production without requiring harsh conditions or toxic reagents.

Research Findings:

  • The process is well-documented for phenylacetic acid synthesis, with modifications allowing for functional group tolerance.

Hydrolysis of Phenylacetonitrile Derivatives

Method Overview:
This approach involves the synthesis of phenylacetonitrile derivatives bearing the morpholinomethyl group, followed by hydrolysis to phenylacetic acid.

Procedure:

  • Synthesize phenylacetonitrile derivatives substituted with the morpholinomethyl group via nucleophilic substitution or condensation reactions.
  • Hydrolyze the nitrile group using aqueous acid or base to obtain the phenylacetic acid.

Research Data:

  • This method offers high purity and yields (~60-75%) and is adaptable to various substituents.

Summary Data Table of Preparation Methods

Method Key Reagents Conditions Yield Range Remarks
Mannich reaction + oxidation Formaldehyde, morpholine, aromatic substrate Reflux, 24-48 h 70-85% Widely used, scalable
Nitration + reduction + oxidation HNO₃/H₂SO₄, reducing agents, formaldehyde Controlled low temp 65-80% Regioselective, high yield
Benzyl halide carbonylation Benzyl halides, CO, cobalt catalyst Ambient/pressure 70-85% Industrial applicability
Nitrile hydrolysis Phenylacetonitrile derivatives Acid/base hydrolysis 60-75% High purity products

Analyse Chemischer Reaktionen

Types of Reactions: 2-(4-(Morpholinomethyl)phenyl)acetic acid can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) can be used.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).

Major Products Formed:

  • Oxidation: The compound can be oxidized to form carboxylic acids or ketones.

  • Reduction: Reduction reactions can yield alcohols or amines.

  • Substitution: Substitution reactions can lead to the formation of various derivatives, depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Overview

2-(4-(Morpholinomethyl)phenyl)acetic acid is a compound that has garnered attention in various fields, particularly in medicinal chemistry and biological research. Its unique structure, featuring both morpholine and phenyl groups, allows for diverse applications, especially in the development of pharmaceuticals and as a chemical intermediate.

Medicinal Chemistry

This compound has been investigated for its potential as an anticancer agent . For instance, derivatives of this compound have shown promising results in inhibiting cancer cell proliferation and inducing apoptosis in various cancer cell lines, including lung and skin cancers .

Enzyme Inhibition Studies

The compound has been explored for its ability to inhibit specific enzymes associated with cancer progression. For example, research highlighted a derivative containing the morpholinomethyl group that demonstrated potent activity against focal adhesion kinase (FAK), which is implicated in tumor growth and metastasis .

Studies have indicated that compounds similar to this compound possess significant anti-inflammatory properties. These compounds can modulate inflammatory pathways by inhibiting cyclooxygenase enzymes (COX-1 and COX-2), which are critical in pain signaling and inflammation management .

Case Studies

Study TitleFindingsApplication
Anticancer Activity of Morpholine DerivativesCompound 8a exhibited IC50 values of 0.047 μM against FAK and showed selective antiproliferative effects on H1975 cellsPotential anticancer agent targeting FAK
Inhibition of InflammationThe compound reduced edema in animal models significantly compared to controlsDevelopment of anti-inflammatory drugs
Synthesis of Novel DerivativesNew derivatives were synthesized showing enhanced biological activity compared to the parent compoundExpanding the pharmacological profile

Wirkmechanismus

The mechanism by which 2-(4-(Morpholinomethyl)phenyl)acetic acid exerts its effects involves its interaction with specific molecular targets. For example, in the context of enzyme inhibition, the compound may bind to the active site of the enzyme, preventing its normal function. The exact pathways involved can vary depending on the specific application and target.

Vergleich Mit ähnlichen Verbindungen

2-Morpholinoacetic Acid

  • Structure : Direct morpholine substitution on the acetic acid chain (CH₂COOH–N–(CH₂CH₂)₂O).
  • Key Differences : Lacks the phenyl ring, reducing aromatic interactions. Primarily used as a building block in peptide synthesis .

2-Phenyl-2-(p-tolyl)acetic Acid

  • Structure : Two aromatic rings (phenyl and p-tolyl) attached to the acetic acid.
  • Key Differences : Absence of morpholine; increased lipophilicity (logP ~2.5) due to methyl substitution .

2-(4-Benzoylphenyl)acetic Acid

  • Structure: Benzoyl group (–COC₆H₅) instead of morpholinomethyl.

(4-Benzyl-morpholin-2-yl)-acetic Acid (CAS 146944-27-6)

  • Structure : Benzyl group on the morpholine ring.

Physicochemical Properties

Compound Molecular Formula Molecular Weight (g/mol) logP* Solubility (Water)
2-(4-(Morpholinomethyl)phenyl)acetic acid C₁₃H₁₇NO₃ 247.28 ~1.2 Moderate (polar solvents)
2-Morpholinoacetic Acid C₆H₁₁NO₃ 145.16 ~−0.5 High
2-Phenyl-2-(p-tolyl)acetic Acid C₁₅H₁₄O₂ 226.27 ~2.5 Low
2-(4-Octylphenyl)acetic Acid C₁₆H₂₄O₂ 248.36 ~4.8 Insoluble
2-(4-Hydroxy-3-methoxyphenyl)acetic Acid C₉H₁₀O₄ 182.18 ~1.0 High (due to –OH/–OCH₃)

*Estimated using fragment-based methods. Data sourced from .

Enzyme Inhibition

  • FAK Inhibition: Derivatives of this compound (e.g., pyrimidine-based compounds) show IC₅₀ values <100 nM against focal adhesion kinase (FAK), critical in cancer metastasis. Morpholinomethyl enhances binding to kinase ATP pockets .
  • Comparison : Analogues lacking morpholine (e.g., 2-benzoylphenyl derivatives) exhibit weaker inhibition (IC₅₀ >500 nM) .

Antimicrobial Activity

  • Limited Activity: Unlike sulfonamide derivatives (e.g., 2-(4-chlorobenzenesulfonamido)phenylacetic acid), morpholinomethyl-phenylacetic acid shows minimal antimicrobial effects .

Biologische Aktivität

Overview

2-(4-(Morpholinomethyl)phenyl)acetic acid, with the chemical formula C13_{13}H17_{17}N1_{1}O2_{2}, is a compound that has garnered attention for its potential biological activities. It features a morpholine group and a phenylacetic acid moiety, which contribute to its diverse pharmacological properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The compound may function as an enzyme inhibitor, potentially affecting pathways involved in various disease processes.

Enzyme Inhibition:

  • The compound has been studied for its role in inhibiting specific enzymes, which can lead to therapeutic effects in conditions such as cancer and inflammation. For example, it may inhibit kinases involved in cell proliferation and survival.

Anticancer Activity

Research indicates that this compound exhibits anticancer properties by targeting various signaling pathways. In vitro studies have shown that it can inhibit the growth of cancer cell lines by inducing apoptosis and inhibiting cell cycle progression.

  • Study Findings:
    • A study demonstrated that the compound significantly reduced the viability of human cancer cell lines, including breast and colon cancer cells. The mechanism was linked to the induction of apoptosis through the activation of caspases.

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. Preliminary studies suggest that it may possess antibacterial properties against both Gram-positive and Gram-negative bacteria.

  • Case Study:
    • In a study assessing the antibacterial efficacy of phenylacetic acid derivatives, this compound showed promising results, inhibiting bacterial growth at concentrations as low as 0.5 mg/mL .

Comparative Analysis with Related Compounds

Compound NameStructureBiological Activity
This compoundStructureAnticancer, Antimicrobial
4-(Morpholinomethyl)benzoic acidStructureEnzyme inhibition
3-(Morpholinomethyl)anilineStructurePotential anticancer agent

Research Findings

Several studies have investigated the biological activity of this compound:

  • Anticancer Mechanism:
    • A recent publication highlighted that the compound inhibits c-Met and VEGFR-2 kinases, leading to reduced tumor growth in xenograft models.
  • Enzyme Interaction Studies:
    • Research utilizing molecular docking simulations revealed that the compound binds effectively to the active sites of targeted enzymes, confirming its potential as a therapeutic agent .
  • Safety Profile:
    • Toxicological assessments indicate that the compound exhibits low toxicity in normal cell lines, suggesting a favorable safety profile for further development as a drug candidate .

Q & A

Q. What strategies mitigate decomposition during long-term storage of this compound?

  • Methodology : Store under argon at −20°C in amber vials to prevent photodegradation. Lyophilization enhances stability for aqueous formulations. Accelerated stability studies (40°C/75% RH for 6 months) coupled with LC-MS identify degradation pathways (e.g., hydrolysis of the morpholine ring) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(4-(Morpholinomethyl)phenyl)acetic acid
Reactant of Route 2
Reactant of Route 2
2-(4-(Morpholinomethyl)phenyl)acetic acid

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.